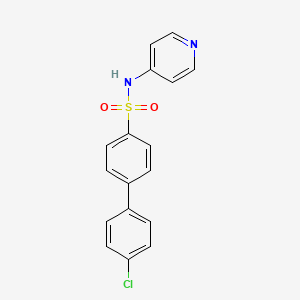![molecular formula C17H14N2O6 B5802913 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA is a derivative of cinnamic acid and has been synthesized using various methods.
Mechanism of Action
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid exerts its therapeutic effects through various mechanisms. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound also activates the Nrf2 pathway, which plays a role in the regulation of oxidative stress. This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can limit its use in aqueous-based assays. Additionally, this compound has low bioavailability, which can affect its efficacy in vivo.
Future Directions
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several potential future directions for scientific research. This compound could be further studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, this compound could be modified to improve its bioavailability and efficacy in vivo. This compound could also be used as a lead compound for the synthesis of novel analogs with improved therapeutic properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using various methods and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. This compound has several potential future directions for scientific research and could be further studied for its potential therapeutic applications.
Synthesis Methods
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid can be synthesized using various methods, including the Knoevenagel condensation reaction and the use of microwave irradiation. The Knoevenagel condensation reaction involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzoyl chloride with malonic acid in the presence of a base catalyst. The reaction mixture is then heated to form this compound. Microwave irradiation has also been used to synthesize this compound, which involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzoyl chloride with malonic acid in the presence of a base catalyst under microwave irradiation.
Scientific Research Applications
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been studied extensively for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-25-14-7-5-11(6-8-14)9-15(17(21)22)18-16(20)12-3-2-4-13(10-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNDGXLHYOYDJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)

![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)